molecular formula C19H19N3O2 B5770559 N'-(2,8-dimethyl-4-quinolinyl)-4-methoxybenzohydrazide

N'-(2,8-dimethyl-4-quinolinyl)-4-methoxybenzohydrazide

Cat. No. B5770559
M. Wt: 321.4 g/mol
InChI Key: NKVXPHFZULIYTO-UHFFFAOYSA-N
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Description

N'-(2,8-dimethyl-4-quinolinyl)-4-methoxybenzohydrazide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in neuroscience research. DMQX is a potent antagonist of the AMPA subtype of glutamate receptors, which play a crucial role in synaptic plasticity and learning and memory processes in the brain.

Scientific Research Applications

N'-(2,8-dimethyl-4-quinolinyl)-4-methoxybenzohydrazide has been widely used in neuroscience research to investigate the role of AMPA receptors in various physiological and pathological conditions. It has been shown to block AMPA receptor-mediated synaptic transmission, which can be useful in studying the mechanisms of synaptic plasticity and learning and memory processes. This compound has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in epilepsy and stroke.

Mechanism of Action

N'-(2,8-dimethyl-4-quinolinyl)-4-methoxybenzohydrazide acts as a noncompetitive antagonist of the AMPA subtype of glutamate receptors, which are widely distributed throughout the brain and play a key role in excitatory neurotransmission. By binding to the receptor and blocking the influx of calcium ions, this compound can inhibit the synaptic transmission mediated by AMPA receptors. This can have a range of effects on neuronal activity and plasticity, depending on the specific brain region and cell type involved.
Biochemical and physiological effects:
The effects of this compound on neuronal activity and plasticity have been extensively studied in vitro and in vivo. It has been shown to block long-term potentiation (LTP) and enhance long-term depression (LTD) in the hippocampus, which are key mechanisms of synaptic plasticity and memory formation. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting a potential therapeutic application for this compound.

Advantages and Limitations for Lab Experiments

N'-(2,8-dimethyl-4-quinolinyl)-4-methoxybenzohydrazide has several advantages as a research tool, including its high potency and specificity for AMPA receptors, as well as its relatively low toxicity and good solubility in water and organic solvents. However, there are also some limitations to its use, such as its short half-life and potential off-target effects on other glutamate receptor subtypes. Careful experimental design and controls are therefore necessary to ensure the specificity and validity of the results obtained with this compound.

Future Directions

There are several areas of future research that could benefit from the use of N'-(2,8-dimethyl-4-quinolinyl)-4-methoxybenzohydrazide. One promising direction is the development of more selective and potent AMPA receptor antagonists, which could provide a better understanding of the specific roles of AMPA receptors in different brain regions and cell types. Another direction is the investigation of the potential therapeutic applications of this compound and related compounds in neurological and psychiatric disorders characterized by abnormal glutamatergic transmission, such as depression, anxiety, and addiction. Finally, the use of this compound in combination with other compounds or techniques, such as optogenetics or chemogenetics, could provide new insights into the complex mechanisms of synaptic plasticity and neural circuit function.

Synthesis Methods

The synthesis of N'-(2,8-dimethyl-4-quinolinyl)-4-methoxybenzohydrazide involves several steps, starting with the reaction of 2,8-dimethyl-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzohydrazide in the presence of a base such as triethylamine to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable compound for research purposes.

properties

IUPAC Name

N'-(2,8-dimethylquinolin-4-yl)-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-5-4-6-16-17(11-13(2)20-18(12)16)21-22-19(23)14-7-9-15(24-3)10-8-14/h4-11H,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVXPHFZULIYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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